L-Threonolactone

説明

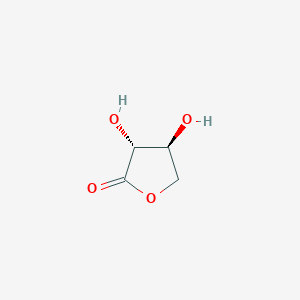

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R,4S)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369232 | |

| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21730-93-8 | |

| Record name | (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21730-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-Threonolactone from L-Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing L-Threonolactone from the readily available starting material, L-Ascorbic Acid (Vitamin C). This compound is a significant degradation product of L-Ascorbic Acid and a key intermediate in various biological processes. This document details three core synthetic methodologies: autoxidation, permanganate (B83412) oxidation of a protected L-ascorbic acid derivative, and hydrogen peroxide-mediated oxidation. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the chemical pathways and workflows to aid in laboratory-scale synthesis and process development.

Introduction

This compound, the γ-lactone of L-threonic acid, is a naturally occurring metabolite of L-ascorbic acid.[1] Its synthesis is of interest to researchers studying the degradation pathways of Vitamin C and to those in drug development who may utilize it as a chiral building block or investigate its biological activities. This guide focuses on the chemical conversion of L-ascorbic acid to this compound, providing practical and detailed methodologies for its preparation.

Synthetic Pathways Overview

There are three primary methods for the synthesis of this compound from L-ascorbic acid, each with distinct advantages and disadvantages in terms of yield, purity, and experimental complexity.

-

Autoxidation: This method involves the direct oxidation of L-ascorbic acid in the presence of oxygen. It is a straightforward approach but typically results in low yields of this compound as it is a minor product alongside dehydro-L-ascorbic acid and oxalic acid.[1][2]

-

Permanganate Oxidation of 5,6-O-Isopropylidene-L-Ascorbic Acid: This two-step process involves the protection of the C5 and C6 hydroxyl groups of L-ascorbic acid, followed by oxidation with potassium permanganate. This method has been reported to produce crystalline this compound in significantly higher yields.[3]

-

Hydrogen Peroxide Oxidation: This route utilizes hydrogen peroxide to oxidize L-ascorbic acid to L-threonic acid, which is then converted to this compound through lactonization. This method offers a direct oxidation approach with potentially high yields of the intermediate acid.

The following sections provide detailed experimental protocols for each of these synthetic pathways.

Experimental Protocols

Method 1: Autoxidation of L-Ascorbic Acid

This protocol is based on the reported autoxidation of L-ascorbic acid in a methanolic solution.[2]

Experimental Workflow: Autoxidation

Caption: A generalized workflow for the synthesis of this compound via autoxidation of L-ascorbic acid.

Protocol:

-

Preparation of L-Ascorbic Acid Solution: Dissolve recrystallized L-ascorbic acid in methanol to a final concentration of 50 µM in a reaction chamber.[2]

-

Oxygenation: Introduce oxygen gas into the solution through a glass filter at a flow rate of 200 mL/min for 60 minutes at 25°C. The reaction chamber should be kept in a dark place to prevent photo-oxygenation.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by HPLC to measure the disappearance of L-ascorbic acid.[2]

-

Work-up: After the reaction is complete, the methanol is removed under reduced pressure to yield a crude mixture.

-

Purification: The crude product is subjected to column chromatography on silica (B1680970) gel. A gradient elution system of ethyl acetate (B1210297) in hexanes can be employed to separate this compound from the other reaction products.

-

Characterization: The purified this compound should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Method 2: Permanganate Oxidation of 5,6-O-Isopropylidene-L-Ascorbic Acid

This two-step synthesis first involves the protection of L-ascorbic acid, followed by oxidation.

Reaction Pathway: Permanganate Oxidation

Caption: The two-step synthesis of this compound via protection and subsequent permanganate oxidation.

Step 1: Synthesis of 5,6-O-Isopropylidene-L-Ascorbic Acid

This protocol is adapted from established procedures.[4][5]

-

Reaction Setup: In a flask, suspend L-ascorbic acid (1.0 mole) in acetone (9.6 moles). Cool the mixture to -5°C with nitrogen substitution.[5]

-

Acid Addition: Slowly add 28% fuming sulfuric acid (0.2 moles) to the cooled suspension.[5]

-

Reaction: Stir the mixture at -5°C for 17 hours.[5]

-

Isolation: Filter the reaction mixture and wash the resulting solid with cold acetone to obtain 5,6-O-isopropylidene-L-ascorbic acid as a wet cake.[5]

Step 2: Oxidation to this compound

This part of the protocol is based on the improved method by Perel and Dayton, which reportedly achieves a 65% yield of crystalline lactone.[3] The specific details of the improved protocol would be found in the original publication by Perel, J. M., & Dayton, P. G. (1960). A Convenient Synthesis of Crystalline this compound. The Journal of Organic Chemistry, 25(11), 2044–2045. A general procedure is outlined below.

-

Dissolution: Dissolve 5,6-O-isopropylidene-L-ascorbic acid in a suitable solvent such as acetone or a mixture of acetone and water.

-

Oxidation: Cool the solution in an ice bath and slowly add a solution of potassium permanganate. The reaction is typically exothermic and the temperature should be maintained below 5°C.

-

Quenching: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the excess permanganate is quenched by the addition of a reducing agent like sodium bisulfite.

-

Work-up: The manganese dioxide precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the crystalline product.

Method 3: Hydrogen Peroxide Oxidation of L-Ascorbic Acid

This method involves the oxidation of L-ascorbic acid to L-threonic acid, followed by lactonization. The protocol for the oxidation step is adapted from a patent describing the synthesis of L-threonic acid salts.[6]

Reaction Pathway: Hydrogen Peroxide Oxidation

Caption: The two-step synthesis of this compound via hydrogen peroxide oxidation and subsequent lactonization.

Step 1: Synthesis of L-Threonic Acid

-

Reaction Setup: Dissolve L-ascorbic acid (e.g., 10 kg) in deionized water (e.g., 200 L).[6]

-

Oxidation: Add 35% hydrogen peroxide (e.g., 12 L) while maintaining the temperature below 20°C.[6]

-

Salification (optional but recommended): Slowly add a metal hydroxide (B78521), such as calcium hydroxide (e.g., 4.5 kg), to control the pH and facilitate the reaction. The reaction temperature is then maintained at 35°C for 3 hours.[6]

-

Work-up: After the reaction, remove any excess hydrogen peroxide, for example, by adding catalase. Filter the solution. If a metal hydroxide was used, the metal ions can be removed using an ion-exchange resin (e.g., Zeo-karb).[6]

-

Isolation: Concentrate the solution to a syrup and crystallize the L-threonic acid from a solvent such as ethanol.[6]

Step 2: Lactonization of L-Threonic Acid

-

Acid-catalyzed Lactonization: Dissolve the purified L-threonic acid in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the lactonization.

-

Purification: After the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution to remove the acid catalyst, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.

| Parameter | Autoxidation | Permanganate Oxidation | Hydrogen Peroxide Oxidation |

| Starting Material | L-Ascorbic Acid | 5,6-O-Isopropylidene-L-Ascorbic Acid | L-Ascorbic Acid |

| Key Reagents | O2, Methanol | KMnO4 | H2O2 |

| Reaction Time | ~1 hour | ~17 hours (protection) + oxidation time | 3-6 hours (oxidation) + lactonization time |

| Reaction Temperature | 25°C | -5°C (protection), <5°C (oxidation) | <20°C then 35°C (oxidation) |

| Reported Yield | ~1.8%[2] | Up to 65%[3] | Up to 65% (for L-threonic acid)[6] |

| Product Form | In a mixture | Crystalline | L-threonic acid intermediate |

Conclusion

This technical guide has detailed three distinct and viable synthetic routes for the preparation of this compound from L-ascorbic acid. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, and available laboratory resources. The permanganate oxidation of protected L-ascorbic acid appears to be the most efficient method for obtaining high yields of crystalline this compound. The hydrogen peroxide oxidation route also presents a promising alternative, particularly if L-threonic acid is the desired intermediate. The autoxidation method, while simple, is less practical for preparative scale synthesis due to its low yield. The provided protocols and data should serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

- 1. Formation of this compound and Oxalic Acid in the Autoxidation Reaction of L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis routes of 5,6-O-Isopropylidene-L-ascorbic acid [benchchem.com]

- 6. CN102875362A - Preparation method of L-threonic acid or salts thereof - Google Patents [patents.google.com]

The Biological Function of L-Threonolactone in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonolactone, a lactone derivative of L-threonic acid, is primarily recognized as a metabolic byproduct of L-ascorbic acid (Vitamin C) degradation. While research on the direct and independent biological functions of this compound is limited, its open-chain form, L-threonate, has garnered significant attention for its role in facilitating nutrient transport and potential therapeutic applications. This technical guide synthesizes the current understanding of this compound, focusing on its metabolic origins, the established biological activities of L-threonate, and the inferred functions within cellular systems. We will explore its formation, its role in nutrient delivery, particularly of magnesium to the brain, and potential, less-studied cellular effects. This document aims to provide a comprehensive overview for researchers and professionals in drug development interested in the cellular roles of ascorbate (B8700270) metabolites.

Introduction

This compound is a molecule of interest primarily due to its origin as a product of L-ascorbic acid oxidation.[1] The biological significance of many metabolic byproducts is increasingly being recognized, with some playing active roles in cellular signaling and homeostasis. This guide provides an in-depth examination of the current scientific literature pertaining to this compound and its biologically more studied counterpart, L-threonate.

Metabolic Origin of this compound

This compound is formed through the oxidative degradation of L-ascorbic acid. This process is a natural part of Vitamin C metabolism and catabolism.

Ascorbic Acid Oxidation Pathway

The autoxidation of L-ascorbic acid, particularly in the presence of metal ion catalysts, leads to the formation of dehydro-L-ascorbic acid (DASA) as the primary oxidation product. Subsequently, DASA can be hydrolyzed to 2,3-diketo-L-gulonic acid. The cleavage of the carbon chain of these intermediates results in the formation of smaller molecules, including this compound and oxalic acid.[1][2] In plants, two primary routes of ascorbate breakdown have been identified: one yielding oxalate (B1200264) and threonate, and another producing tartrate and glycolaldehyde.[2]

Biological Activity of L-Threonate

Most of the known biological functions are attributed to L-threonate, the salt form of L-threonic acid, which exists in equilibrium with this compound.

Facilitation of Magnesium Transport to the Brain

The most well-documented role of L-threonate is as a component of the nutritional supplement Magnesium L-threonate (MgT).[3] L-threonate is believed to act as a carrier that enhances the bioavailability of magnesium and facilitates its transport across the blood-brain barrier.[4][5] This leads to an increase in magnesium concentration within neurons.[4]

The proposed mechanism involves L-threonate's ability to modulate cellular uptake of magnesium, although the precise transporters involved are still under investigation. The elevation of brain magnesium levels has been linked to increased synaptic density and plasticity, which are crucial for cognitive functions.[4] Animal studies have suggested that MgT may be the most effective form of magnesium for increasing concentrations in brain cells.[6] This has led to research into its potential benefits for managing brain disorders such as depression, Alzheimer's disease, and age-related memory loss.[6][7]

Potential Role in Hair Growth

An in vitro study has suggested that L-threonate may have potential applications in the treatment of androgenic alopecia.[8] The study reported that L-threonate inhibits the expression of Dickkopf-1 (DKK1), a protein that is induced by dihydrotestosterone (B1667394) and is implicated in hair loss.[8][9][10] Further research is needed to validate these findings in vivo.

Cellular Catabolism

Recent research has identified a catabolic pathway for L-threonate in certain bacteria.[11] This pathway involves a novel 2-oxo-tetronate kinase and ultimately degrades L-threonate into dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis.[11] The existence of such a pathway suggests that L-threonate can be actively metabolized by some organisms.

Quantitative Data

Currently, there is a paucity of quantitative data in the public domain regarding the direct biological effects of this compound on cellular targets. The majority of available data relates to the formulation of Magnesium L-threonate.

| Compound/Formulation | Subject | Observation | Reference |

| Magnesium L-threonate | Animal models | Increased magnesium concentration in brain cells | [6] |

| Magnesium L-threonate | Alzheimer's mouse model | Attenuation of adult hippocampal neurogenesis impairment | [7] |

| L-threonate | Human hair dermal papilla cells (in vitro) | Inhibition of DKK1 expression | [8] |

Experimental Protocols

Detailed experimental protocols for the direct investigation of this compound's biological functions are not widely published. However, based on the inferred activities and its chemical nature, the following methodologies could be employed.

Protocol for Assessing Neuronal Uptake

Objective: To determine if this compound or L-threonate enhances the uptake of cations (e.g., Mg²⁺) into neuronal cells.

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Treatment: Incubate the cells with varying concentrations of this compound or sodium L-threonate in the presence of a fixed concentration of MgCl₂. A control group with MgCl₂ alone should be included.

-

Uptake Measurement: After the incubation period, lyse the cells and measure the intracellular magnesium concentration using inductively coupled plasma mass spectrometry (ICP-MS).

-

Analysis: Compare the intracellular magnesium levels between the control and treated groups to determine if this compound/L-threonate facilitates magnesium uptake.

Protocol for DKK1 Expression Analysis

Objective: To verify the effect of L-threonate on DKK1 expression in human hair dermal papilla cells (HHDPCs).

-

Cell Culture: Culture primary HHDPCs.

-

Treatment: Treat the cells with dihydrotestosterone (DHT) to induce DKK1 expression. A subset of DHT-treated cells will also be co-incubated with varying concentrations of L-threonate.

-

Gene Expression Analysis: After treatment, extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of DKK1.

-

Protein Analysis: Perform a Western blot on cell lysates to determine the protein levels of DKK1.

-

Analysis: Compare DKK1 mRNA and protein levels between the different treatment groups.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound is a minor metabolite of L-ascorbic acid degradation. While its direct biological functions remain largely unexplored, its corresponding acid, L-threonic acid, has demonstrated a significant role as a carrier molecule for enhancing magnesium delivery to the brain. This has opened avenues for the development of nutraceuticals aimed at improving cognitive health. The preliminary in vitro findings on L-threonate's ability to inhibit DKK1 expression also warrant further investigation for potential applications in dermatology.

Future research should focus on elucidating any direct signaling roles of this compound within cells. Investigating its interaction with cellular receptors, enzymes, and transporters will be crucial to fully understand its biological significance beyond being a mere degradation product of Vitamin C. Furthermore, comprehensive in vivo studies are necessary to validate the therapeutic potential suggested by initial in vitro experiments.

References

- 1. Formation of this compound and Oxalic Acid in the Autoxidation Reaction of L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]

- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 5. Magnesium L-Threonate: Champion of Cognitive Health [casi.org]

- 6. Types of Magnesium and Their Benefits [healthline.com]

- 7. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Threonic acid - Wikipedia [en.wikipedia.org]

- 9. Showing Compound L-threonate (FDB030975) - FooDB [foodb.ca]

- 10. Human Metabolome Database: Showing metabocard for Threonic acid (HMDB0000943) [hmdb.ca]

- 11. In vitro characterization of alternative l-threonate and d-erythronate catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Threonolactone: Re-evaluating its Role Beyond a Purine Nucleoside Analog

A comprehensive review of the scientific literature reveals a notable absence of evidence to support the classification of L-Threonolactone as a purine (B94841) nucleoside analog with anticancer properties. While some commercial chemical suppliers list it as such, this designation is not substantiated by publicly available research data. This guide addresses the initial query and explores the established biological significance of this compound, pivoting from the uncorroborated claim of it being a purine nucleoside analog to its scientifically supported roles.

Misclassification as a Purine Nucleoside Analog

Initial searches for this compound as a purine nucleoside analog lead to several chemical supplier websites that categorize it within this class of compounds.[1] These suppliers suggest that, like other purine nucleoside analogs, it may exhibit antitumor activity through the inhibition of DNA synthesis and induction of apoptosis. However, a thorough investigation into primary scientific literature, including peer-reviewed journals and patent databases, fails to yield any studies that investigate or confirm this mechanism of action for this compound. There is a lack of published research demonstrating its ability to mimic purine nucleosides, inhibit DNA polymerases, or induce apoptosis in cancer cell lines.

Therefore, the creation of an in-depth technical guide on this compound as a purine nucleoside analog, complete with quantitative data, experimental protocols, and signaling pathways, is not feasible due to the absence of foundational scientific evidence.

Established Biological Roles of this compound and L-Threonic Acid

Contrary to the unsubstantiated claims of its role as a purine nucleoside analog, this compound and its parent compound, L-Threonic acid, are well-documented in scientific literature for their roles in other biological contexts.

Metabolite of Ascorbic Acid (Vitamin C): L-Threonic acid is a known major metabolite of L-ascorbic acid (Vitamin C) in humans.[2][3] The metabolic breakdown of Vitamin C leads to the formation of L-Threonic acid, which can then be further metabolized.

Cognitive Function and Magnesium L-Threonate: A significant body of research has focused on L-Threonic acid in the form of Magnesium L-Threonate. Studies have indicated that this compound can enhance learning and memory and may have potential therapeutic applications in neurodegenerative diseases.[4] The proposed mechanism involves the ability of L-Threonate to facilitate the transport of magnesium into brain cells, thereby increasing synaptic density and plasticity.

Synthesis and Chemical Derivatives: The synthesis of this compound and its derivatives has been described in the chemical literature.[5][6] These studies focus on the chemical properties and potential applications of these compounds in various fields, but do not provide evidence for their action as purine nucleoside analogs. A patent also exists for novel L-Threonic acid derivatives for potential use as supplements or in pharmaceutical compositions, highlighting its relevance in nutritional and medicinal chemistry outside the realm of cancer therapeutics.[7]

The General Landscape of Lactones in Cancer Research

While this compound itself lacks evidence as an anticancer agent, it is important to note that other compounds containing a lactone ring structure have been investigated for their potential antitumor activities.[8] This broad class of compounds has shown promise in preclinical studies, but these findings are not directly transferable to this compound without specific experimental validation.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exposome-Explorer - Threonic acid (Compound) [exposome-explorer.iarc.fr]

- 3. Enzymatic method for continuous monitoring of DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity of alantolactone in lung cancer cell lines NCI-H1299 and Anip973 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Threonic Acid | C4H8O5 | CID 5460407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of L-Threonolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonolactone, a γ-lactone, is a molecule of interest due to its structural relationship with L-ascorbic acid (Vitamin C) and its potential biological relevance. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on its chemical synthesis and formation through oxidative processes. This document consolidates available quantitative data, details experimental methodologies, and presents visual representations of the synthetic pathways. While this compound is a known product of L-ascorbic acid oxidation, its specific biological signaling pathways are not yet well-elucidated in publicly available research. This guide aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of this compound.

Chemical Properties and Identification

This compound is a gamma-lactone with the chemical formula C₄H₆O₄ and a molecular weight of 118.09 g/mol .[1] It is also known by other names including L-threonic acid γ-lactone and (3R,4S)-dihydro-3,4-dihydroxy-2(3H)-furanone.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₄ | [1] |

| Molecular Weight | 118.09 g/mol | [1] |

| Synonyms | L-threonic acid γ-lactone, (3R,4S)-dihydro-3,4-dihydroxy-2(3H)-furanone | |

| CAS Number | 21730-93-8 | [1] |

Synthesis and Isolation of this compound

The primary methods for obtaining this compound involve direct chemical synthesis and its isolation as a product of L-ascorbic acid oxidation.

Convenient Synthesis of Crystalline this compound

Formation from Autoxidation of L-Ascorbic Acid

This compound is a known product of the autoxidation of L-ascorbic acid.[3] This process involves the oxidative cleavage of the carbon-carbon double bond in L-ascorbic acid.

A study on the autoxidation of L-ascorbic acid in methanol (B129727) in the absence of heavy metal ion catalysts identified this compound as a minor oxidation product, alongside dehydro-L-ascorbic acid (the main product) and oxalic acid.[3][4]

Experimental Conditions and Yields from L-Ascorbic Acid Autoxidation:

| Parameter | Value | Reference |

| Starting Material | L-Ascorbic Acid (50 µM in Methanol) | [4] |

| Reaction Time | 30 minutes | [4] |

| Temperature | 25°C | [4] |

| Yield of this compound | 1.8% | [4] |

| Yield of Oxalic Acid | 1.8% | [4] |

| Yield of Dehydro-L-ascorbic Acid | 21.0% | [4] |

| Remaining L-Ascorbic Acid | 74.7% | [4] |

The equimolar production of this compound and oxalic acid suggests a reaction mechanism involving the cleavage of the C(2)-C(3) bond of L-ascorbic acid.[4]

Experimental Protocols

General Protocol for the Autoxidation of L-Ascorbic Acid

The following is a generalized protocol based on the described experimental setup for the formation of this compound from L-ascorbic acid.[4]

-

Preparation of Solution: Dissolve recrystallized L-ascorbic acid in methanol to a final concentration of 50 µM.

-

Initiation of Autoxidation: Introduce oxygen gas into the solution through a glass filter at a controlled flow rate (e.g., 200 mL/min) for a specified duration (e.g., 30 to 60 minutes) at 25°C. The reaction should be conducted in the dark to prevent photochemical side reactions.

-

Monitoring the Reaction: The concentrations of L-ascorbic acid, dehydro-L-ascorbic acid, this compound, and oxalic acid can be monitored using High-Performance Liquid Chromatography (HPLC).

-

Column: LiChrosorb-NH₂ (250 x 4.6 mm i.d.)

-

Mobile Phase: Acetonitrile:Water:Acetic Acid (50:20:2, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 254 nm

-

Visualizing the Formation of this compound

The formation of this compound from L-ascorbic acid can be depicted as a key transformation in the oxidative degradation pathway of Vitamin C.

Caption: Oxidative pathway of L-Ascorbic Acid to this compound.

Biological Significance and Future Directions

While the chemical synthesis and formation of this compound are documented, its specific biological roles and signaling pathways remain an area for further investigation. Its structural similarity to L-ascorbic acid suggests potential involvement in related metabolic or antioxidant processes. Future research could focus on elucidating the biological activities of this compound, including its potential interactions with cellular signaling cascades, and exploring its therapeutic or nutraceutical applications. The lack of detailed studies on its direct biological effects presents an opportunity for novel research in the fields of biochemistry and drug discovery.

References

The Role of L-Threonolactone in Vitamin C Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid (vitamin C) is an essential nutrient with a well-established role as a potent antioxidant and enzymatic cofactor. While the biosynthetic pathways of vitamin C are extensively studied, its catabolism is a complex process yielding a variety of degradation products. This technical guide provides an in-depth exploration of the role of L-Threonolactone, a key metabolite in the degradation of vitamin C. Contrary to its potential consideration as a direct intermediate in biosynthesis, evidence strongly supports its position as a significant catabolite. This document details the formation of this compound from L-ascorbic acid, its subsequent enzymatic conversion, and presents quantitative data and detailed experimental protocols for its analysis. The signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding for researchers in the fields of biochemistry, nutrition, and drug development.

Introduction

Vitamin C is indispensable for human health, primarily obtained through dietary sources. Its degradation in vivo and in vitro is a critical area of study, impacting its bioavailability, stability in pharmaceutical and food preparations, and its overall metabolic fate. The oxidative degradation of L-ascorbic acid leads to the formation of several smaller molecules, with L-threonic acid, in equilibrium with its lactone form, this compound, being a prominent four-carbon product. Understanding the metabolic pathway of this compound is crucial for a complete picture of vitamin C metabolism and its physiological implications.

The Formation of this compound from L-Ascorbic Acid

This compound is not a direct intermediate in the primary biosynthetic pathways of L-ascorbic acid in plants and animals. Instead, it arises from the oxidative degradation of vitamin C. The initial step in this process is the two-electron oxidation of L-ascorbic acid to dehydro-L-ascorbic acid (DHA). DHA is an unstable molecule that can be recycled back to ascorbic acid or undergo irreversible hydrolysis to 2,3-diketo-L-gulonic acid. It is the subsequent oxidative cleavage of these intermediates that yields L-threonic acid and other products like oxalic acid.[1]

The primary cleavage of the carbon chain in vitamin C catabolism can occur between C2-C3 or C4-C5, with the former leading to the formation of L-threonic acid (from carbons 3-6) and oxalic acid (from carbons 1-2).[1][2] This process can be initiated by various reactive oxygen species.

Diagram of L-Ascorbic Acid Degradation to this compound

Caption: Oxidative degradation pathway of L-ascorbic acid to this compound.

Quantitative Analysis of L-Threonic Acid Formation

The yield of L-threonic acid from the degradation of L-ascorbic acid is dependent on various factors, including pH, temperature, the presence of oxygen, and metal catalysts. While comprehensive quantitative data across all conditions is sparse in the literature, some studies provide insights into the efficiency of this conversion.

| Condition | Starting Material | Oxidant | Yield of L-Threonic Acid/Salt | Reference |

| Alkaline conditions | L-Ascorbic Acid | Hydrogen Peroxide | >77% (as calcium L-threonate) | [3] |

| 0-40°C, 3-6 hours | L-Ascorbic Acid | Hydrogen Peroxide with metal hydroxide | High yield (shortened reaction time) | [4] |

| Acidic aqueous solution (pH < 2), 100°C, 2h | L-Ascorbic Acid | Aerobic | Furfural is the prime product | [5] |

| Guava juice, 25°C and 35°C, 7 days | L-Ascorbic Acid | Aerobic | 23.4% and 56.4% degradation of ascorbic acid, respectively | [6] |

Enzymatic Metabolism of L-Threonic Acid

Once formed, L-threonic acid can be further metabolized by specific enzymes. The key enzyme identified in this pathway is L-threonate 3-dehydrogenase (EC 1.1.1.129) .

L-Threonate 3-Dehydrogenase

This enzyme catalyzes the NAD+-dependent oxidation of L-threonate to 3-dehydro-L-threonate.[7] It belongs to the family of oxidoreductases and plays a role in ascorbate (B8700270) and aldarate metabolism.[7]

In plants like Arabidopsis, a unique multi-domain protein, designated as L-threonate metabolizing domains (LTD), is essential for L-threonate metabolism and exhibits L-threonate dehydrogenase activity.[8]

Diagram of L-Threonic Acid Metabolism

References

- 1. L-threonic Acid|High-Purity Reagent|RUO [benchchem.com]

- 2. Ascorbate as a Biosynthetic Precursor in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy L-threonic acid | 7306-96-9 [smolecule.com]

- 4. CN102875362A - Preparation method of L-threonic acid or salts thereof - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-threonate 3-dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

L-Threonolactone: A Purine Nucleoside Analog's Mechanism of Action in Cancer Cells

For Immediate Release

Shanghai, China – December 18, 2025 – Emerging research has identified L-Threonolactone as a purine (B94841) nucleoside analog with potential antitumor properties. This technical guide provides an in-depth analysis of its putative mechanism of action in cancer cells, drawing from available data on its chemical classification and the activities of its related compounds. The primary proposed mechanisms center on the inhibition of DNA synthesis and the induction of apoptosis, characteristic of purine nucleoside analogs used in cancer therapy.

Core-Mechanism: Interference with Nucleic Acid Synthesis

As a purine nucleoside analog, this compound is hypothesized to exert its primary anticancer effect by interfering with the synthesis of nucleic acids.[1] Purine analogs are structurally similar to natural purines (adenine and guanine) and can act as antimetabolites.[2] These molecules can disrupt the normal cellular processes of DNA and RNA synthesis, which are critical for the rapid proliferation of cancer cells.[3]

The general mechanism for purine nucleoside analogs involves several key steps:

-

Cellular Uptake: The analog is transported into the cancer cell.

-

Metabolic Activation: It is then phosphorylated by cellular kinases to its active triphosphate form.[3]

-

Inhibition of DNA Synthesis: The triphosphate analog can then inhibit key enzymes involved in DNA synthesis and repair.[4]

-

Incorporation into DNA/RNA: The analog can be mistakenly incorporated into the growing DNA or RNA chains, leading to chain termination and the accumulation of DNA strand breaks.[2][4]

This disruption of DNA replication and repair processes ultimately triggers cell cycle arrest and programmed cell death (apoptosis).

Induction of Apoptosis

A key outcome of treatment with purine nucleoside analogs is the induction of apoptosis.[1][4] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The accumulation of DNA damage caused by the inhibition of DNA synthesis and repair is a primary trigger for the apoptotic cascade.[4] This process typically involves the activation of intrinsic (mitochondrial) or extrinsic cell death pathways.

Insights from Related Compounds: Magnesium L-Threonate

While direct studies on this compound are limited, research on its salt form, Magnesium L-threonate, provides valuable insights into its potential anticancer activities. A patent application has described the ability of Magnesium L-threonate to inhibit the growth, migration, and invasion of various cancer cell lines, including non-small cell lung cancer, lung squamous carcinoma, lung adenocarcinoma, and malignant glioma cells.[5][6]

In vivo studies using a nude mouse model with U87 glioblastoma cells demonstrated that Magnesium L-threonate treatment led to a gradual decrease in gross tumor volume and an increased survival rate.[6] These findings suggest that the L-threonate component may contribute significantly to the observed antitumor effects. Further research has also indicated that Magnesium L-threonate may normalize TNF-α/NF-κB signaling, which can be dysregulated in cancer.[7]

Relationship to Ascorbic Acid Metabolism

This compound is a metabolite of ascorbic acid (Vitamin C).[8] High doses of ascorbic acid have been investigated for their pro-oxidant effects in cancer therapy, leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death.[9][10] While the direct link between this compound's role as an ascorbic acid metabolite and its anticancer mechanism is not fully elucidated, this relationship suggests a potential interplay with cellular redox status.

Signaling Pathways Potentially Affected

Based on the mechanisms of related compounds and the general understanding of purine nucleoside analogs, this compound may influence several key signaling pathways in cancer cells:

-

DNA Damage Response (DDR) Pathway: By causing DNA strand breaks, this compound would likely activate the DDR pathway, leading to cell cycle arrest and apoptosis.

-

PI3K/Akt Signaling Pathway: Studies on Magnesium L-threonate have shown modulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[11] It is plausible that this compound could have similar effects.

-

NF-κB Signaling Pathway: The normalization of NF-κB signaling by Magnesium L-threonate suggests that this compound may also impact this pathway, which is often constitutively active in cancer and promotes inflammation and cell survival.[7]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on studies of Magnesium L-threonate and other purine nucleoside analogs, the following methodologies would be relevant for investigating its mechanism of action.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: To assess the effect of this compound on cancer cell viability, cells would be seeded in 96-well plates and treated with varying concentrations of the compound for different time points (e.g., 24, 48, 72 hours). The metabolic activity of viable cells is then measured colorimetrically.

-

Trypan Blue Exclusion Assay: To determine the number of viable and non-viable cells after treatment with this compound.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: Treated cells would be stained with Annexin V-FITC and PI and analyzed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Colorimetric or fluorometric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, in cell lysates after treatment.

-

Western Blot Analysis: To detect the cleavage of PARP and the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Cell Migration and Invasion Assays

-

Wound Healing (Scratch) Assay: A scratch is made in a confluent monolayer of cancer cells, which are then treated with this compound. The rate of wound closure is monitored over time to assess cell migration.

-

Transwell Invasion Assay: Cancer cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower chamber is quantified after treatment with this compound.

DNA Synthesis Assay

-

BrdU Incorporation Assay: Cells are treated with this compound and then pulsed with BrdU. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody, providing a measure of DNA synthesis.

Data Presentation

Currently, there is a lack of specific quantitative data on the direct effects of this compound on cancer cells in the public domain. The following table structure is provided as a template for how such data would be presented once available.

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Result (e.g., % Inhibition, IC50) | Reference |

| U87 (Glioblastoma) | Growth Inhibition | Data not available | Data not available | Data not available | [6] |

| H460 (NSCLC) | Migration Inhibition | Data not available | Data not available | Data not available | [6] |

| H1703 (Lung Squamous) | Migration Inhibition | Data not available | Data not available | Data not available | [6] |

| PC9 (Lung Adeno.) | Migration Inhibition | Data not available | Data not available | Data not available | [6] |

| H1703 (Lung Squamous) | Invasion Inhibition | Data not available | Data not available | Data not available | [6] |

| PC9 (Lung Adeno.) | Invasion Inhibition | Data not available | Data not available | Data not available | [6] |

| U87 (Glioblastoma) | Invasion Inhibition | Data not available | Data not available | Data not available | [6] |

Table 1: Summary of Anticancer Activity of this compound and its Derivatives (Template).

Visualizations

The following diagrams illustrate the proposed mechanisms and workflows.

Proposed Mechanism of Action of this compound.

General Experimental Workflow.

Conclusion

This compound, as a purine nucleoside analog, holds promise as a potential anticancer agent. Its mechanism of action is likely centered on the disruption of DNA synthesis and the subsequent induction of apoptosis in cancer cells. Evidence from studies on its salt form, Magnesium L-threonate, further supports its potential to inhibit tumor growth, migration, and invasion. Future research should focus on elucidating the specific molecular targets and signaling pathways directly affected by this compound, as well as generating quantitative data on its efficacy in various cancer cell lines. Such studies will be crucial for the further development of this compound as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. CN109381451A - Magnesium threonate and combinations thereof for treating tumour - Google Patents [patents.google.com]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of L-Threonolactone in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonolactone is a four-carbon lactone that has been identified primarily as a catabolite of L-ascorbic acid (Vitamin C) in various biological systems, particularly in plants. While not a product of a dedicated biosynthetic pathway, its formation is intrinsically linked to the oxidative degradation of one of the most vital antioxidants in living organisms. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence, its formation through the catabolism of L-ascorbic acid, and the analytical methodologies relevant to its study. The physiological context of its precursor, L-threonate, is also discussed, offering insights for researchers in nutrition, plant biology, and drug development.

Introduction

The study of lactones in biological systems has garnered significant interest due to their diverse chemical structures and biological activities. This compound, a chiral γ-lactone, has emerged not as a primary metabolite but as a significant byproduct of L-ascorbic acid degradation. Understanding the pathways leading to its formation is crucial for comprehending the lifecycle of Vitamin C and the potential physiological implications of its breakdown products. This guide will delve into the known mechanisms of this compound formation, present available quantitative data, detail relevant experimental protocols, and visualize the associated biochemical pathways.

The Origin of this compound: Catabolism of L-Ascorbic Acid

Current scientific literature indicates that this compound is not synthesized de novo in biological systems. Instead, its presence is attributed to the breakdown of L-ascorbic acid.

The Ascorbic Acid Degradation Pathway

In most plants, the degradation of L-ascorbic acid can proceed through the formation of dehydroascorbate, which is then catabolized to yield oxalate (B1200264) and L-threonate.[1][2][3] This pathway can occur both enzymatically and non-enzymatically.[1][2] L-threonate, a four-carbon sugar acid, is the direct precursor to this compound. The lactonization of L-threonate, a cyclization reaction, results in the formation of this compound.

The autoxidation of L-ascorbic acid, particularly in the presence of oxygen, can also lead to the formation of this compound as a minor product, alongside dehydro-L-ascorbic acid and oxalic acid.[4]

The overall pathway can be summarized as follows:

-

Oxidation: L-Ascorbic Acid is oxidized to Dehydro-L-Ascorbic Acid.

-

Hydrolysis and Fragmentation: Dehydro-L-Ascorbic Acid is hydrolyzed and fragmented into L-threonate and oxalate.

-

Lactonization: L-threonate undergoes intramolecular esterification to form this compound.

Quantitative Data

To date, there is a significant lack of quantitative data on the physiological concentrations of this compound in various biological tissues and fluids. Research has primarily focused on its precursor, L-threonate. The following table summarizes the available quantitative information for L-threonate, which can serve as an indirect indicator of the potential for this compound formation.

| Biological Matrix | Analyte | Concentration Range | Species | Reference |

| Human Plasma | L-Threonate | 0.25 - 50 µg/mL (calibration curve range) | Human | [5] |

| Human Urine | L-Threonate | 2.5 - 500 µg/mL (calibration curve range) | Human | [5] |

Note: The provided concentration ranges are from calibration curves used in analytical methods and do not represent endogenous physiological levels.

Experimental Protocols

Sample Preparation for L-Threonate/L-Threonolactone Analysis from Biological Fluids

This protocol is adapted from a method for L-threonate quantification in human plasma and urine.[5]

-

Protein Precipitation:

-

To 100 µL of plasma or urine, add 300 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the analyte of interest.

-

-

Dilution (if necessary):

-

For urine samples, a dilution with deionized water may be necessary to bring the analyte concentration within the linear range of the calibration curve.

-

-

Filtration:

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

-

HPLC-MS/MS Parameters for L-Threonate Analysis

These parameters are based on a published method for L-threonate and can be used as a starting point for developing a method for this compound.[5]

-

HPLC System: A standard HPLC system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., YMC J'Sphere C18, or equivalent).

-

Mobile Phase:

-

A: 10 mM Ammonium acetate (B1210297) in water.

-

B: Methanol/Acetonitrile mixture (e.g., 80:20, v/v).

-

-

Gradient: Isocratic or a shallow gradient optimized for the separation of L-threonate and this compound from matrix components.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transition: For L-threonate, the transition m/z 135.1 → 75.0 has been used.[6] A similar approach would be needed to identify and optimize the parent and daughter ions for this compound.

Physiological Context and Future Directions

The physiological role of this compound itself is not well-defined. However, its precursor, L-threonate, has been shown to be naturally present in cerebrospinal fluid and its administration, particularly as magnesium L-threonate, has been investigated for its potential to enhance cognitive function.[7] Studies suggest that L-threonate may play a role in modulating intraneuronal magnesium concentration, which is critical for synaptic density and plasticity.[7]

Given that this compound is in equilibrium with L-threonate, it is plausible that it could serve as a precursor or transport form of L-threonate. Further research is warranted to explore:

-

The endogenous concentrations of this compound in various tissues and its correlation with L-ascorbic acid levels.

-

The enzymatic control, if any, of the lactonization of L-threonate to this compound.

-

The specific physiological or pharmacological effects of this compound.

-

The potential of this compound as a biomarker for oxidative stress or Vitamin C turnover.

Conclusion

This compound is a naturally occurring molecule in biological systems, arising from the catabolism of L-ascorbic acid. While it is not a product of a dedicated biosynthetic pathway, its formation is a key aspect of Vitamin C degradation. The lack of extensive research on this compound presents an opportunity for further investigation into its physiological relevance and potential as a biomarker. The analytical methods established for its precursor, L-threonate, provide a solid foundation for future quantitative studies of this compound in various biological matrices. This guide serves as a foundational resource for researchers aiming to explore the nuanced role of this ascorbic acid catabolite.

References

- 1. Vitamin C degradation in plant cells via enzymatic hydrolysis of 4-O-oxalyl-L-threonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Formation of this compound and Oxalic Acid in the Autoxidation Reaction of L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Threonolactone: An In-Depth Technical Guide to its Formation from Ascorbic Acid and Associated Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is an essential nutrient and a widely used antioxidant in the pharmaceutical and food industries. Its degradation is a critical factor influencing the stability and efficacy of products. A key degradation product formed from the oxidation of ascorbic acid is L-threonolactone. Understanding the pathways of its formation and the array of other degradation products is paramount for developing stable formulations and comprehending the potential biological activities of these derivative compounds. This technical guide provides a comprehensive overview of the degradation of L-ascorbic acid with a focus on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

I. Degradation Pathways of L-Ascorbic Acid

The degradation of L-ascorbic acid (ASA) is a complex process influenced by factors such as pH, temperature, oxygen availability, and the presence of metal ions.[1][2] The initial and reversible oxidation of ASA yields dehydro-L-ascorbic acid (DASA).[3][4] DASA is still biologically active; however, it can undergo further irreversible hydrolysis to 2,3-diketogulonic acid (DKG), which lacks vitamin C activity.[5][6]

The formation of this compound (THL) and oxalic acid are significant outcomes of ascorbic acid degradation, particularly through autoxidation.[7] This process is thought to involve a C(2) oxygen adduct of ASA as a key intermediate.[7] Under acidic conditions, other degradation products such as 2-furoic acid, 3-hydroxy-2-pyrone, and furfural (B47365) can also be formed.[1][8] In alkaline solutions, the degradation landscape shifts, leading to the formation of different, and in some cases, yet unidentified compounds.[1][8]

Below is a diagram illustrating the primary degradation pathways of L-ascorbic acid.

II. Quantitative Data on Ascorbic Acid Degradation

The yield of various degradation products is highly dependent on the reaction conditions. The following tables summarize the quantitative data on the degradation of L-ascorbic acid under different pH and temperature conditions.

Table 1: Effect of pH on the Formation of Ascorbic Acid Degradation Products

| pH | Furfural (mg/L) | 2-Furoic Acid (mg/L) | 3-Hydroxy-2-Pyrone (mg/L) | Reference |

| 1 | 190.2 | Increased Markedly | Increased Significantly | [8] |

| 2 | 21.6 | - | - | [8] |

| 4 | - | - | Increased Significantly | [8] |

| 7 | - | - | - | [8] |

| 10 | 0.1 | Not Detected | 0.02 | [8] |

| Data from heating a 10 g/L ascorbic acid solution at 100°C for 2 hours.[8] |

Table 2: Effect of Temperature and Oxygen on Ascorbic Acid Degradation Kinetics

| Temperature (°C) | pH | Oxygen Condition | Degradation Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| 80-100 | 5.0 | Aerobic | - | - | [9] |

| 80-100 | 7.0 | Aerobic | Lower than pH 5.0 | Lower than pH 5.0 | [9] |

| 150-190 | 5.0 | - | - | 15.77 | [2] |

| 150-190 | 7.0 | - | - | 31.70 | [2] |

| 150-190 | 9.5 | - | - | 47.53 | [2] |

| 25 | - | Dark | Degraded by 23.4% (7 days) | - | [3] |

| 35 | - | Dark | Degraded by 56.4% (7 days) | - | [3] |

| The degradation of ascorbic acid generally follows first-order kinetics.[2][3] |

III. Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) for the Analysis of Ascorbic Acid and its Degradation Products

This protocol is a composite of methods described in the literature for the simultaneous determination of ascorbic acid and its degradation products.[8]

1. Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents:

-

Acetonitrile (B52724) (HPLC grade).

-

Sulfuric acid (analytical grade).

-

Milli-Q water or equivalent.

-

Standards of L-ascorbic acid, this compound, oxalic acid, 2-furoic acid, and 3-hydroxy-2-pyrone.

3. Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of 19% acetonitrile and 81% 0.005 M sulfuric acid in water.[8]

-

Flow Rate: 0.5 mL/min.[8]

-

Column Temperature: 25°C.[8]

-

Injection Volume: 20 µL.

-

Detection: PDA detector scanning from 190-400 nm, with specific wavelengths for quantification (e.g., 245 nm for ascorbic acid, and other wavelengths as determined by standard analysis for degradation products).

4. Sample Preparation:

-

Dilute the sample containing ascorbic acid and its degradation products with the mobile phase to an appropriate concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify and quantify the compounds of interest by comparing their retention times and UV spectra with those of the standards.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Ascorbic Acid and its Degradation Products

This protocol is based on established methods for the GC-MS analysis of ascorbic acid and its derivatives, which typically require derivatization to increase volatility.

1. Instrumentation:

-

GC-MS system with a capillary column (e.g., PE-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Electron Impact (EI) ionization source.

2. Reagents:

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Pyridine (B92270) (anhydrous).

-

Methanol (anhydrous).

-

Standards of L-ascorbic acid and its degradation products.

3. Derivatization Procedure:

-

Evaporate a known amount of the sample to dryness under a stream of nitrogen.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried sample.

-

Heat the mixture at 70°C for 30 minutes.

-

Cool the sample to room temperature before injection.

4. GC-MS Conditions:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 75°C (hold for 5 min), then ramp to 250°C at 10°C/min (hold for 2.5 min).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Conditions: EI ionization at 70 eV. Scan range of m/z 50-600.

5. Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Identify the compounds based on their retention times and mass fragmentation patterns, comparing them to derivatized standards and library spectra.

IV. Biological Activity and Metabolic Fate

This compound is readily hydrolyzed to L-threonic acid in aqueous environments. L-threonic acid is a known metabolite of ascorbic acid in humans and other organisms.[10][11] While a specific signaling pathway for this compound or L-threonic acid has not been fully elucidated, there is evidence for its biological relevance:

-

Influence on Ascorbic Acid Uptake: L-threonic acid has been shown to stimulate the cellular accumulation of ascorbic acid in certain cell lines.[12] This suggests a potential role in modulating the bioavailability of vitamin C.

-

Neuroscience: Magnesium L-threonate has been investigated for its potential to enhance cognitive function, with studies suggesting it may increase magnesium levels in the brain and improve synaptic plasticity.[13][14]

-

Bone Health: Calcium L-threonate is used as a calcium supplement and may play a role in bone health by stimulating vitamin C uptake in osteoblasts, which is crucial for collagen synthesis and bone mineralization.[15][16]

The following diagram illustrates the metabolic fate of L-ascorbic acid to L-threonic acid and its potential biological influences.

V. Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the analysis of L-ascorbic acid degradation products.

Conclusion

The degradation of L-ascorbic acid is a multifaceted process that yields a variety of products, with this compound being a notable compound formed through oxidative pathways. The formation of this compound and other degradation products is significantly influenced by environmental factors, underscoring the importance of controlled conditions in formulation and storage. The analytical methods detailed in this guide provide robust frameworks for the identification and quantification of these compounds. Furthermore, the emerging biological activities of L-threonic acid, the hydrolyzed form of this compound, suggest that the degradation of ascorbic acid may have physiological implications beyond a simple loss of vitamin activity. This guide serves as a valuable resource for researchers and professionals in understanding and investigating the complex chemistry and potential biological roles of L-ascorbic acid degradation products.

References

- 1. mdpi.com [mdpi.com]

- 2. Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Formation of this compound and Oxalic Acid in the Autoxidation Reaction of L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. myfoodresearch.com [myfoodresearch.com]

- 10. Human Metabolome Database: Showing metabocard for Threonic acid (HMDB0000943) [hmdb.ca]

- 11. Threonic acid - Wikipedia [en.wikipedia.org]

- 12. The effects of threonic acid on the cellular accumulation of ascorbic acid - ProQuest [proquest.com]

- 13. caringsunshine.com [caringsunshine.com]

- 14. L-Threonic Acid Magnesium Salt Supplementation in ADHD: An Open-Label Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. L-threonic Acid|High-Purity Reagent|RUO [benchchem.com]

- 16. CN1200366A - New L-Threonic Acid Derivatives - Google Patents [patents.google.com]

Theoretical Modeling of L-Threonolactone Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonolactone, a purine (B94841) nucleoside analog, has demonstrated potential as an antitumor agent through its capacity to inhibit DNA synthesis and induce apoptosis. As a gamma-lactone derivative, its interactions with biological macromolecules are of significant interest for drug development and mechanistic studies. This technical guide provides a comprehensive framework for the theoretical modeling of this compound's interactions with plausible protein targets. Due to the limited availability of direct experimental data on this compound's specific binding partners, this document outlines a robust, scientifically-grounded hypothetical approach based on its known chemical and biological profile. We present detailed protocols for in silico modeling techniques, including molecular docking, molecular dynamics simulations, and quantum mechanics calculations, alongside methodologies for experimental validation. This guide is intended to serve as a foundational resource for researchers initiating computational and experimental investigations into the molecular interactions of this compound and similar compounds.

Introduction to this compound and its Therapeutic Potential

This compound is a naturally occurring gamma-lactone that is also classified as a purine nucleoside analog. Its structural similarity to endogenous purine nucleosides suggests that it may act as a competitive inhibitor for enzymes involved in nucleic acid metabolism. Indeed, preliminary studies indicate that this compound exhibits antitumor properties by impeding DNA synthesis and promoting programmed cell death (apoptosis)[1]. The lactone moiety may also contribute to its binding affinity and reactivity.

Given its therapeutic potential, a detailed understanding of this compound's molecular interactions is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. This guide proposes a multi-faceted approach, combining computational modeling with experimental validation, to explore these interactions.

Proposed Protein Targets for this compound Interaction

Based on its classification as a purine nucleoside analog with effects on DNA synthesis and apoptosis, the following proteins are proposed as high-priority targets for theoretical and experimental investigation:

-

Purine Salvage Pathway Enzymes:

-

Purine Nucleoside Phosphorylase (PNP): A key enzyme in the purine salvage pathway, PNP inhibitors are known to induce apoptosis in T-cells[2][3][4][5].

-

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): Another critical enzyme in purine salvage, HGPRT is a target for various purine analogs[6][7][8][9][10].

-

-

DNA Synthesis Enzymes:

-

Apoptosis-Regulating Proteins:

Theoretical Modeling Workflow

A hierarchical computational approach is recommended to investigate the interactions between this compound and its proposed protein targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides initial insights into the binding mode and affinity.

Methodology:

-

Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).

-

Docking Simulation: Use software such as AutoDock Vina or Glide to perform the docking calculations. Define the binding site based on the location of known substrates or allosteric sites.

-

Analysis: Analyze the resulting docking poses based on their predicted binding energies and interactions with active site residues.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time.

Methodology:

-

System Setup: The best-ranked docked pose is used as the starting structure. The complex is solvated in a periodic box of water, and counter-ions are added to neutralize the system.

-

Simulation Protocol:

-

Energy minimization of the system.

-

Gradual heating of the system to physiological temperature (310 K).

-

Equilibration of the system under constant temperature and pressure (NPT ensemble).

-

Production run for an extended period (e.g., 100-500 ns).

-

-

Analysis: Analyze the trajectory to determine the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond interactions, and conformational changes.

Quantum Mechanics/Molecular Mechanics (QM/MM)

For a more detailed understanding of the electronic interactions within the active site, QM/MM calculations can be performed.

Methodology:

-

System Partitioning: The system from the MD simulation is partitioned into a QM region (this compound and key active site residues) and an MM region (the rest of the protein and solvent).

-

Calculation: Perform QM calculations (e.g., using Density Functional Theory - DFT) on the QM region while treating the MM region with a classical force field.

-

Analysis: Analyze the electronic structure, charge distribution, and reaction mechanisms at a quantum mechanical level.

Experimental Protocols for Validation

Experimental validation is essential to confirm the predictions from theoretical models.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: Prepare solutions of the target protein and this compound in the same buffer to minimize heat of dilution effects.

-

ITC Experiment: Titrate the this compound solution into the protein solution in the ITC sample cell.

-

Data Analysis: Fit the resulting thermogram to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates).

Protocol:

-

Chip Preparation: Immobilize the target protein on an SPR sensor chip.

-

Binding Analysis: Flow different concentrations of this compound over the chip surface and monitor the change in the SPR signal.

-

Data Analysis: Fit the sensorgrams to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Enzyme Inhibition Assays

For enzymatic targets, inhibition assays are crucial to determine the functional consequence of this compound binding.

Protocol:

-

Assay Setup: Set up the enzymatic reaction with the substrate and enzyme in the presence of varying concentrations of this compound.

-

Activity Measurement: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time.

-

Data Analysis: Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition mechanism (e.g., competitive, non-competitive).

X-ray Crystallography

Obtaining a crystal structure of the this compound-protein complex provides the most detailed atomic-level view of the interaction.

Protocol:

-

Crystallization: Co-crystallize the target protein with this compound or soak pre-formed protein crystals in a solution containing the ligand.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the complex.

Data Presentation

Quantitative data from both computational and experimental studies should be summarized in tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | Docking Score (kcal/mol) | Predicted Kd (µM) | Key Interacting Residues |

|---|---|---|---|

| PNP | -8.5 | 1.5 | Arg24, Tyr88, Met219 |

| HGPRT | -7.9 | 4.2 | Asp137, Lys165, Phe186 |

| DNA Pol β | -9.2 | 0.5 | Asp192, Tyr271, Arg283 |

| RNR | -8.1 | 3.1 | Tyr122, Asn437, Arg441 |

| Caspase-3 | -7.5 | 8.9 | His121, Gly122, Ser123 |

Table 2: Thermodynamic and Kinetic Parameters from Experimental Validation

| Target Protein | Method | Kd (µM) | kon (104 M-1s-1) | koff (s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n |

|---|---|---|---|---|---|---|---|

| PNP | ITC | 2.1 ± 0.3 | - | - | -10.2 ± 0.5 | 2.5 ± 0.4 | 1.05 |

| PNP | SPR | 1.8 ± 0.2 | 5.6 ± 0.4 | 0.10 ± 0.01 | - | - | - |

| DNA Pol β | ITC | 0.8 ± 0.1 | - | - | -12.5 ± 0.7 | 4.1 ± 0.5 | 0.98 |

| DNA Pol β | SPR | 0.6 ± 0.1 | 8.2 ± 0.6 | 0.05 ± 0.005 | - | - | - |

Table 3: Enzyme Inhibition Data

| Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| PNP | 3.5 ± 0.4 | Competitive |

| HGPRT | 6.8 ± 0.7 | Competitive |

| DNA Pol β | 1.2 ± 0.2 | Competitive |

| RNR | 4.1 ± 0.5 | Non-competitive |

Visualizations of Signaling Pathways and Logical Relationships

Conclusion

The theoretical modeling of this compound interactions, guided by its known biological activities and chemical properties, provides a powerful framework for accelerating its development as a potential therapeutic agent. The integrated workflow of in silico modeling and experimental validation outlined in this guide offers a systematic approach to identify and characterize its molecular targets, elucidate its mechanism of action, and inform the design of next-generation analogs with improved efficacy and safety profiles. While the protein targets discussed herein are hypothetical, they represent the most probable candidates for this compound's biological activity and serve as a robust starting point for future research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What are PNP inhibitors and how do they work? [synapse.patsnap.com]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. scbt.com [scbt.com]